Sodium monofluorophosphate

Descripción general

Descripción

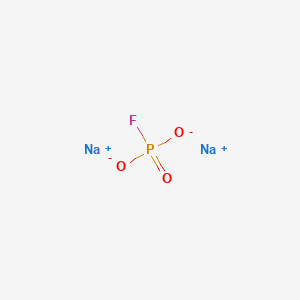

Sodium monofluorophosphate is an inorganic compound with the chemical formula Na₂PO₃F. It is commonly used in dental care products, particularly toothpaste, due to its ability to prevent tooth decay. This compound is a source of fluoride, which helps in the remineralization of tooth enamel and inhibits the growth of bacteria that cause cavities .

Métodos De Preparación

Sodium monofluorophosphate can be synthesized through several methods. One common method involves the reaction of sodium fluoride with sodium metaphosphate:

NaPO3+NaF→Na2PO3F

This process involves the scission of a pyrophosphate bond, analogous to hydrolysis . Another method includes treating tetrasodium pyrophosphate or disodium phosphate with hydrogen fluoride . Industrial production typically involves the neutralization and drying of phosphoric acid and alkali, followed by mixing sodium phosphate polymer and sodium fluoride, smelting the mixture in a heating furnace, and then cooling, crushing, and sieving the molten matter to obtain the product .

Análisis De Reacciones Químicas

Sodium monofluorophosphate undergoes several types of chemical reactions:

- In the presence of water, it releases fluoride ions:

Hydrolysis: PO3F2−+OH−→HPO42−+F−

Substitution: It can react with other compounds to substitute the fluoride ion.

Complexation: It forms complexes with various metal ions.

Common reagents used in these reactions include water and hydroxide ions. The major products formed from these reactions are fluoride ions and phosphate ions .

Aplicaciones Científicas De Investigación

Dental Applications

1. Anti-Caries Agent

The primary application of SMFP is in toothpaste and other oral care products. It helps prevent dental caries by:

- Strengthening Enamel : SMFP aids in the remineralization of enamel, making it less susceptible to acid attack from bacteria that cause cavities .

- Reducing Tooth Sensitivity : It is effective in desensitizing teeth by blocking the tubules in dentin .

2. Clinical Studies and Efficacy

Numerous studies have evaluated the efficacy of SMFP in preventing dental caries:

- A randomized controlled trial demonstrated that toothpaste containing SMFP significantly reduced caries rates in children compared to fluoride-free alternatives .

- Another study investigated the addition of calcium sodium phosphosilicate to SMFP dentifrice, finding no significant improvement in cariostatic properties but confirming that higher fluoride concentrations enhanced remineralization .

3. Comparison with Other Fluoride Sources

Research comparing sodium fluoride and SMFP indicates that while both are effective, SMFP may offer advantages such as reduced aftertaste and better stability under acidic conditions .

Broader Applications

1. Osteoporosis Treatment

Beyond dental care, SMFP is used in some medications aimed at treating osteoporosis. Its fluoride content has been shown to inhibit bone resorption, thus supporting bone density .

2. Industrial Uses

SMFP finds applications beyond healthcare:

- Food Additives : It is used as a source of fluoride in certain food products.

- Metal Cleaning : SMFP serves as a cleaning agent due to its ability to react with metal oxides.

- Cosmetics : Its properties are utilized in skin care formulations for its remineralizing effects .

Data Table: Summary of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Dental Care | Anti-caries agent in toothpaste | Strengthens enamel, reduces sensitivity |

| Clinical Research | Studies on caries prevention and enamel remineralization | Proven efficacy in reducing caries rates |

| Osteoporosis Treatment | Component in medications for bone health | Inhibits bone resorption |

| Industrial Cleaning | Used as a cleaning agent for metals | Effective against metal oxides |

| Food and Cosmetic Products | Source of fluoride in food additives and skin care products | Enhances remineralization properties |

Case Studies

1. Efficacy of this compound Toothpaste

A notable study published in Caries Research evaluated the anticaries potential of a dentifrice containing SMFP. The results indicated significant reductions in caries incidence among participants using the fluoride-containing toothpaste compared to those using a placebo .

2. Safety Profile Assessment

Another research effort focused on the safety profile of daily applications of this compound solution among children. The findings suggested that with proper dosage, SMFP is safe and effective for long-term use without significant adverse effects .

Mecanismo De Acción

Sodium monofluorophosphate exerts its effects by releasing fluoride ions gradually. These fluoride ions help in the remineralization of tooth enamel, making it more resistant to acid attacks from bacteria and sugars in the mouth. The compound also inhibits the growth of bacteria that cause cavities by interfering with their metabolic processes .

Comparación Con Compuestos Similares

Sodium monofluorophosphate is often compared with sodium fluoride, another compound used in dental care products. While both compounds release fluoride ions, they differ in their chemical composition and mechanism of action:

Sodium Fluoride (NaF): A simple fluoride salt that directly interacts with tooth enamel to form a protective layer.

This compound (Na₂PO₃F): A complex compound that releases fluoride ions gradually, aiding in the remineralization of enamel and inhibiting bacterial growth

Other similar compounds include stannous fluoride and calcium fluoride, which are also used in dental care products for their fluoride content and ability to prevent tooth decay .

Propiedades

Número CAS |

7631-97-2 |

|---|---|

Fórmula molecular |

FH2NaO3P |

Peso molecular |

122.976 g/mol |

Nombre IUPAC |

disodium;fluoro-dioxido-oxo-λ5-phosphane |

InChI |

InChI=1S/FH2O3P.Na/c1-5(2,3)4;/h(H2,2,3,4); |

Clave InChI |

PRVAPUQJIWBZPW-UHFFFAOYSA-N |

SMILES |

[O-]P(=O)([O-])F.[Na+].[Na+] |

SMILES canónico |

OP(=O)(O)F.[Na] |

Key on ui other cas no. |

10163-15-2 7631-97-2 |

Descripción física |

White powder; [Pfaltz and Bauer MSDS] |

Pictogramas |

Irritant |

Números CAS relacionados |

15181-43-8 (Parent) |

Sinónimos |

ammonium monofluorophosphate calcium fluorophosphate calcium monofluorophosphate fluorophosphate fluorophosphate hydrate, calcium salt fluorophosphate, barium salt fluorophosphate, calcium salt fluorophosphate, diammonium salt fluorophosphate, disodium salt fluorophosphate, monoammonium salt fluorophosphate, potassium salt fluorophosphate, sodium salt fluorophosphate, tin salt fluorophosphate, vanadium salt Mono-Tridin monofluorophosphate Na-MFP sodium monofluorophosphate |

Origen del producto |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.